molecular formula C22H17ClFN3O2S B2878835 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1105204-07-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2878835
CAS RN: 1105204-07-6
M. Wt: 441.91
InChI Key: UJNAJVMFQZDNGZ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity Studies

One study focused on synthesizing new functionalized pyridine linked thiazole derivatives, including compounds structurally related to the given chemical, to evaluate their antiproliferative activity against different cancer cell lines. These compounds showed promising anticancer activity, particularly against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines, with IC50 values comparable to 5-fluorouracil. The docking study provided insights into the potential binding sites with Rho-associated protein kinase (ROCK-1), suggesting a mechanism of action (Alaa M. Alqahtani, A. Bayazeed, 2020).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs revealed their potential applications in dye-sensitized solar cells (DSSCs). These compounds exhibited good light-harvesting efficiency and free energy of electron injection, making them viable as photosensitizers in photovoltaic cells. Additionally, molecular docking studies aimed to understand the binding interactions with Cyclooxygenase 1 (COX1) suggested that these compounds could have medicinal applications due to their interaction with biological targets (Y. Mary, Gozde Yalcin, et al., 2020).

Metabolic Stability in Drug Development

The investigation of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles, including benzothiazole derivatives, to improve metabolic stability. This research highlights the compound's role in developing inhibitors with balanced in vitro potency and in vivo efficacy, addressing metabolic deacetylation issues (Markian M Stec, K. Andrews, et al., 2011).

Antimicrobial and Insecticidal Activities

A study on the synthesis and biological activities of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with substituent of 1,3,4-thiadiazole demonstrated that some synthesized compounds exhibited antifungal and insecticidal activities. This research opens avenues for developing new antimicrobial agents and pest control chemicals, showcasing the diverse applications of such chemical frameworks (Zhou Bing-se, 2013).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S/c1-14-8-9-16(23)21-20(14)26-22(30-21)27(12-15-5-4-10-25-11-15)19(28)13-29-18-7-3-2-6-17(18)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNAJVMFQZDNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.